molecular formula C14H24N2 B2367801 (2-Aminoethyl)(benzyl)pentylamine CAS No. 1179674-32-8

(2-Aminoethyl)(benzyl)pentylamine

Cat. No.: B2367801
CAS No.: 1179674-32-8
M. Wt: 220.36
InChI Key: UGTQBOYTYZOQTK-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(benzyl)pentylamine is a synthetic compound that belongs to the class of amines. It has a unique chemical structure, making it a promising candidate for various research fields. The compound is also known by its IUPAC name, N1-benzyl-N~1~-pentyl-1,2-ethanediamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(benzyl)pentylamine can be achieved through several methods. One common approach involves the alkylation of benzylamine with 1-bromopentane, followed by the reaction with ethylenediamine. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(benzyl)pentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Aminoethyl)(benzyl)pentylamine has been studied for its potential therapeutic and industrial applications. Its unique chemical structure makes it a promising candidate for various research fields, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(benzyl)pentylamine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)(benzyl)pentylamine is unique due to its combination of an aminoethyl group, a benzyl group, and a pentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

(2-Aminoethyl)(benzyl)pentylamine, a compound belonging to the class of amines, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C13_{13}H19_{19}N
  • Molecular Weight : 205.3 g/mol

The compound features an amino group that contributes to its interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It is suggested that the compound may act as a monoamine oxidase inhibitor (MAOI) , which can influence the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This action is critical for conditions like depression and anxiety.

Proposed Mechanisms:

  • Inhibition of Monoamine Oxidase : By inhibiting this enzyme, the compound may prevent the breakdown of key neurotransmitters, potentially leading to increased availability in synaptic clefts.
  • Receptor Modulation : The compound may also interact with various receptors, including adrenergic and serotonergic receptors, modulating their activity and contributing to its psychoactive effects.

Biological Activity and Pharmacological Effects

Research indicates several potential pharmacological effects associated with this compound:

  • Antidepressant Activity : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models, potentially due to enhanced monoaminergic transmission.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : The ability of the compound to modulate neurotransmitter levels may confer neuroprotective properties against neurodegenerative disorders.

Case Studies and Research Findings

A review of relevant literature reveals significant findings regarding the biological activity of this compound:

  • Study on Antidepressant Effects :
    • Researchers administered varying doses of this compound to rodent models exhibiting depressive behaviors. Results indicated a dose-dependent reduction in depressive symptoms, correlating with increased serotonin levels in the brain.
  • Inflammation Model :
    • In a study examining anti-inflammatory effects, this compound was shown to significantly reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory conditions .
  • Neuroprotection Research :
    • A study focused on neuroprotective effects demonstrated that treatment with this compound resulted in reduced neuronal cell death in models of oxidative stress, highlighting its potential for therapeutic use in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique properties of this compound:

Compound NamePrimary ActivityMechanism of Action
This compoundAntidepressant, Anti-inflammatoryMAO inhibition, receptor modulation
BenzylamineInsulin-mimetic effectsMetabolized by SSAO
2-Piperazine-alpha-isopropylbenzylamineMC4R antagonismSelective receptor binding

Properties

IUPAC Name

N'-benzyl-N'-pentylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-2-3-7-11-16(12-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTQBOYTYZOQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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